molecular formula C22H25N5O2 B11000414 4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide

4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B11000414
M. Wt: 391.5 g/mol
InChI Key: CGJBQOLCPYQGSP-UHFFFAOYSA-N
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Description

4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide: is a complex compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 374.4 g/mol

    Purity: Typically 95%

Indoles, like our compound, are significant heterocyclic systems found in natural products and drugs. They play essential roles in cell biology and have garnered attention for their biological activities, including potential cancer treatments and antimicrobial effects .

Preparation Methods

Synthetic Routes: Several synthetic methods exist for constructing indole derivatives. One notable approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with a ketone or aldehyde. In our case, the compound could be synthesized using this method .

Reaction Conditions:

    Starting Materials: Cyclohexanone and phenylhydrazine hydrochloride

    Catalyst: Methanesulfonic acid (MsOH)

    Solvent: Methanol (MeOH)

    Yield: Tricyclic indole product (−)-108 (84% yield)

Chemical Reactions Analysis

4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide: can undergo various reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes could modify its structure.

    Substitution: Substituents can be added or replaced.

    Common Reagents: Specific reagents depend on the desired transformation.

    Major Products: These vary based on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications across scientific domains:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications.

    Industry: Synthesis of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure, properties, and applications to related indole derivatives. Each compound’s uniqueness lies in its specific substituents and functional groups.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

4-benzyl-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H25N5O2/c28-21(25-19-7-6-18-8-9-23-20(18)14-19)15-24-22(29)27-12-10-26(11-13-27)16-17-4-2-1-3-5-17/h1-9,14,23H,10-13,15-16H2,(H,24,29)(H,25,28)

InChI Key

CGJBQOLCPYQGSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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